Dibutoxymethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(butoxymethoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-3-5-7-10-9-11-8-6-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCJOAMJPCOIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062528 | |
| Record name | Butane, 1,1'-[methylenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Butane, 1,1'-[methylenebis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2568-90-3 | |
| Record name | Dibutoxymethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutoxymethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBUTOXYMETHANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241 | |
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| Record name | Butane, 1,1'-[methylenebis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,1'-[methylenebis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[methylenebis(oxy)]dibutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIBUTOXYMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5WWR58LDU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for Dibutoxymethane
Catalytic Synthesis Pathways and Optimization
The formation of dibutoxymethane from butanol and a formaldehyde (B43269) source is a reversible reaction that produces water as a byproduct. To drive the reaction toward the product side, catalysts are employed, and water is typically removed, often through azeotropic distillation. google.com The general reaction is as follows:
2 CH₃(CH₂)₃OH + CH₂O ⇌ CH₂(O(CH₂)₃CH₃)₂ + H₂O
Optimization strategies often involve adjusting temperature, pressure, and reactant ratios, as well as selecting an appropriate catalyst to maximize conversion and selectivity while minimizing energy consumption and environmental impact. evitachem.comconcawe.eu Both batch and continuous production processes have been developed to offer manufacturing flexibility. google.com
Homogeneous Catalysis Approaches for this compound Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a traditional and straightforward method for producing this compound. evitachem.comchembam.com This typically involves the use of strong mineral acids that are soluble in the reaction mixture. acs.org
Detailed research findings indicate that strong protic acids are effective for acetalization. acs.org The most commonly cited homogeneous catalyst for this compound synthesis is sulfuric acid. evitachem.comgoogle.com In a typical process, a formaldehyde solution (e.g., 30-50%) is mixed with butanol in the presence of a catalytic amount of sulfuric acid. evitachem.comgoogle.com The mixture is heated to facilitate the condensation reaction, with temperatures ranging from 90°C to 125°C. google.comgoogle.com The water formed during the reaction is continuously removed to shift the equilibrium towards the formation of this compound. google.com While effective, homogeneous catalysts present challenges, including product contamination, catalyst non-recoverability, and equipment corrosion, which often necessitate neutralization and complex purification steps. mdpi.commdpi.com
Heterogeneous Catalysis Systems in this compound Production
To overcome the drawbacks of homogeneous systems, research has increasingly focused on heterogeneous catalysts, which exist in a different phase from the reactants—typically a solid catalyst in a liquid reaction medium. chembam.commdpi.com This approach simplifies catalyst separation and recovery, reduces waste, and allows for use in continuous flow reactors. google.comchembam.commdpi.com For acetal (B89532) synthesis, solid acid catalysts are of primary importance. sci-hub.semdpi.com
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acid sites, making them effective solid acid catalysts for a variety of organic reactions. mdpi.comgoogle.com Their shape-selective properties and high thermal stability are advantageous in catalytic processes. mdpi.comresearchgate.net
In the context of acetal synthesis, zeolites have been explored for their catalytic activity. For instance, zeolite BEA-25 has been successfully used as an acidic catalyst in transacetalization reactions to produce asymmetric oxymethylene ethers at temperatures between 60-80 °C. rsc.org While widely used for related reactions like esterification and the synthesis of other ethers, the specific application of zeolites for the direct synthesis of this compound from butanol and formaldehyde is an area of ongoing research interest rather than a widely industrialized process. rsc.orgresearchgate.net Their potential lies in offering a recyclable and robust alternative to liquid acids. researchgate.net
Acidic ion-exchange resins are polymers with covalently bound acidic functional groups, such as sulfonic acid (-SO₃H). fujifilm.comdiaion.com They serve as effective and recyclable solid acid catalysts for various chemical transformations, including acetal formation. google.comresearchgate.net
The use of strongly acidic cation-exchange resins for the production of this compound is well-documented. google.comcolostate.edu These resins, such as Amberlyst 15, function as heterogeneous catalysts, facilitating the reaction between butanol and formaldehyde sources like paraformaldehyde or trioxane. google.comresearchgate.net This method allows for easier product purification compared to systems using homogeneous catalysts, as the solid resin can be easily filtered from the reaction mixture. chembam.com The application of ion-exchange resins is suitable for both batch and continuous production setups, enhancing the economic feasibility of the process. google.com
| Catalyst Type | Catalyst Example | Phase | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Liquid | High catalytic activity, low cost. | Corrosive, difficult to separate from product, requires neutralization. | evitachem.comacs.orgmdpi.com |
| Heterogeneous (Zeolite) | BEA-25 | Solid | High thermal stability, shape selectivity, recyclable. | Less reported specifically for this compound; potential for diffusion limitations. | researchgate.netrsc.org |
| Heterogeneous (Ion Exchange Resin) | Amberlyst 15 | Solid | Easily separable, recyclable, suitable for continuous processes. | Lower thermal stability than zeolites, potential for swelling. | google.comresearchgate.net |
Metal-supported catalysts, which consist of metal nanoparticles dispersed on a high-surface-area support material, are central to many industrial catalytic processes, particularly hydrogenation and oxidation. sci-hub.seresearchgate.net The support can stabilize the metal particles and modulate their catalytic activity. researchgate.net
For acetal synthesis, the primary catalytic function needed is acidic rather than metallic. However, bifunctional catalysts that combine metal sites with acidic supports have been developed for tandem reactions. For example, a rhodium-on-silica (Rh/SiO₂) catalyst has been used for the one-pot synthesis of acetals from olefins via a tandem hydroformylation-acetalization process. sci-hub.se In this system, the metal site catalyzes the hydroformylation of the olefin to an aldehyde, and the acidic sites on the silica (B1680970) support then catalyze the acetalization of the aldehyde with an alcohol. sci-hub.se While this demonstrates the potential of metal-supported systems in acetal chemistry, their direct application for the synthesis of this compound from butanol and formaldehyde, which does not require a preliminary hydroformylation step, is not a conventional approach. Research in this area is more focused on creating complex acetals from different starting materials. rsc.org
Role of Acidic Ion Exchange Resins
Regio- and Stereoselective Synthesis Research
Regioselectivity and stereoselectivity are critical concepts in organic synthesis that describe the control over the region (which constitutional isomer forms) and the spatial orientation (which stereoisomer forms) of a reaction, respectively. masterorganicchemistry.com For example, a regioselective reaction might preferentially form one constitutional isomer over another, while a stereoselective reaction yields a preponderance of a single stereoisomer. masterorganicchemistry.comdicp.ac.cn
These concepts are most relevant when a reaction can produce multiple isomers due to the substrate's structure or the reaction mechanism. In the synthesis of this compound from formaldehyde and butanol, the molecule itself (CH₂(OC₄H₉)₂) is symmetrical and achiral. The starting material, formaldehyde, is a simple, symmetrical aldehyde. Therefore, the direct synthesis of this compound does not involve the formation of new stereocenters or issues of regiochemistry that are common in more complex molecules. evitachem.comgoogle.com Consequently, research on regio- and stereoselective synthesis is not focused on this compound itself. Instead, this field of research explores the synthesis of more complex, unsymmetrical, or chiral acetals where controlling the precise arrangement of atoms is crucial. acs.orgresearchgate.netresearchgate.net
Optimization of Reaction Conditions for Yield and Purity
The synthesis of this compound typically involves the condensation reaction of butanol and formaldehyde. researchgate.net Optimizing reaction conditions is crucial for maximizing yield and purity, which in turn impacts the economic viability and environmental footprint of the production process. Key parameters that are often manipulated include temperature, pressure, catalyst selection, and reactant ratios.
Researchers have investigated various approaches to enhance the efficiency of DBM synthesis. One method involves reacting paraformaldehyde with butanol in the absence of a co-solvent for water removal. google.comgoogle.com This approach simplifies the process and reduces costs associated with solvent purchase and subsequent removal. google.com Another patented method describes a process where a mixture of formaldehyde or its derivatives and an alcohol like butanol is pre-heated and then subjected to acid catalysis in a reactor. The resulting vaporized products are then rectified to obtain high-purity this compound with minimal water content. evitachem.comgoogle.com
The choice of catalyst is a critical factor. While strong acids like sulfuric acid are effective, they can lead to corrosion and purification challenges. google.comevitachem.com The use of solid acid catalysts, such as cation exchange resins, offers an alternative that can simplify catalyst separation from the reaction mixture. google.comgoogle.com The optimization process often involves a multi-variable approach, where factors like temperature, time, and catalyst loading are systematically varied to find the optimal conditions for maximizing yield and purity. beilstein-journals.orgprismbiolab.comrsc.org
Table 1: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Effect on Yield and Purity | Optimization Strategies |
|---|---|---|
| Temperature | Higher temperatures can increase reaction rates but may also lead to side reactions and product decomposition. Optimal temperature ranges are typically between 80-200°C. google.com | Systematic variation to find a balance between reaction rate and selectivity. beilstein-journals.orgprismbiolab.com |
| Pressure | Operating under reduced pressure can facilitate the removal of water, driving the equilibrium towards product formation. google.com | Utilizing vacuum distillation to continuously remove byproducts. google.com |
| Catalyst | The type and concentration of the catalyst significantly impact reaction speed and selectivity. d-nb.info | Screening different acid catalysts (e.g., sulfuric acid, ion-exchange resins) and optimizing their concentration. google.comd-nb.info |
| Reactant Ratio | An excess of butanol can shift the equilibrium to favor the formation of this compound. | Varying the molar ratio of butanol to formaldehyde to maximize conversion. |
Condensation and Transacetalization Reactions of this compound Precursors
Beyond the direct condensation of butanol and formaldehyde, other synthetic routes involving their precursors are being explored. These methods offer potential advantages in terms of reaction control and feedstock flexibility.
Investigations into Butanol and Formaldehyde Condensation Mechanisms
The condensation of butanol and formaldehyde proceeds through a series of steps. Initially, formaldehyde is often protonated by the acid catalyst, making it more susceptible to nucleophilic attack by butanol. This is followed by the elimination of a water molecule to form a hemiacetal, which can then react with another molecule of butanol to yield this compound. masterorganicchemistry.com The reaction is an equilibrium process, and the removal of water is essential to drive the reaction towards the desired product. google.com
The mechanism can be complex, involving multiple intermediates. sciencesnail.com For instance, the Prins condensation, which involves the reaction of an alkene with an aldehyde, provides insights into the electrophilic addition of formaldehyde. acs.org Understanding these mechanistic details is crucial for designing more effective catalysts and reaction conditions that can selectively promote the formation of this compound while minimizing the formation of byproducts.
Synthesis via Transacetalization with Other Oxygenated Species
Transacetalization offers an alternative pathway for the synthesis of this compound. This reaction involves the exchange of alkoxy groups between an acetal and an alcohol in the presence of an acid catalyst. rsc.org For example, this compound can be synthesized by reacting a different dialkoxymethane, such as dimethoxymethane (B151124), with butanol. The reaction equilibrium can be shifted by removing the lower-boiling alcohol (in this case, methanol). thieme-connect.com
This method is particularly relevant for the synthesis of polyoxymethylene ethers (POMEs), where transacetalization can be used to exchange the end-groups of the polymer chains. acs.orgosti.gov Research has shown that acid-catalyzed transacetalization reactions can be effectively carried out using ion-exchange resins at mild conditions. acs.orgosti.gov The study of transacetalization reactions provides a versatile tool for creating a variety of oxymethylene dialkyl ethers, including this compound. rsc.org
Green Chemistry Principles and Process Intensification in this compound Synthesis
The application of green chemistry principles and process intensification strategies is vital for developing sustainable and economically viable methods for this compound production.
Strategies for Solvent Reduction and Elimination
The use of butanol itself as the reaction medium and azeotroping agent for water removal is a common and effective strategy. google.com This approach aligns with the principles of atom economy, maximizing the incorporation of reactant atoms into the final product.
Energy Efficiency and Resource Utilization in Production Processes
Process intensification aims to develop smaller, more energy-efficient, and cleaner chemical production technologies. energy.govcobaltcommunications.comvapourtec.com In this compound synthesis, this can be achieved through several strategies. One patented method involves pre-heating the reactant mixture and then feeding it into a reactor connected to a rectifying tower. google.com This integrated setup allows for simultaneous reaction and purification, significantly reducing the production time and energy consumption compared to traditional batch processes. google.com
Integration of Renewable Feedstocks in this compound Synthesis
Hybrid processes that combine biological and chemocatalytic steps are particularly promising. researchgate.net In such systems, biomass is first converted into small intermediate molecules, like alcohols, through fermentation. researchgate.net These bio-derived intermediates are then upgraded to larger, value-added chemicals such as this compound through subsequent catalytic reactions. researchgate.net
Renewable Butanol Production
Bio-butanol is a key platform chemical that can be produced from the fermentation of biomass. nih.gov The acetone-butanol-ethanol (ABE) fermentation process, which typically uses Clostridium species, is a well-established method for converting sugars derived from lignocellulosic biomass into a mixture of solvents, including butanol. nih.govrsc.org Recent advancements have focused on improving the efficiency of ABE fermentation, enhancing butanol yield and selectivity, and expanding the range of viable biomass feedstocks. nih.gov
Beyond fermentation, catalytic routes are being explored to produce butanol from other renewable sources. nih.gov For instance, bio-ethanol, which is widely produced from the fermentation of corn or sugarcane, can be catalytically converted into n-butanol. nih.govresearchgate.net This process typically involves aldol (B89426) condensation reactions over heterogeneous catalysts. researchgate.net
Renewable Formaldehyde Sources
Conventionally derived from methanol (B129727), which is produced from natural gas, formaldehyde can also be obtained from renewable sources. The key is the production of "green" or "bio-methanol". Bio-methanol can be synthesized from the catalytic conversion of syngas (a mixture of carbon monoxide and hydrogen) obtained from the gasification of biomass. cicenergigune.com Furthermore, emerging technologies are focused on producing methanol from the hydrogenation of carbon dioxide captured from industrial processes or the atmosphere, using green hydrogen produced via water electrolysis powered by renewable energy. cicenergigune.com This bio-methanol then serves as a direct, renewable feedstock for formaldehyde production.
The synthesis of this compound from these renewable precursors typically follows the established acetalization reaction pathway. azom.com This involves the acid-catalyzed condensation of bio-butanol with a renewable formaldehyde source. evitachem.comgoogle.com The use of solid, heterogeneous acid catalysts is gaining traction as it simplifies catalyst separation and recycling, contributing to a more sustainable and economical process. mdpi.comfrontiersin.org
The integration of these renewable feedstocks is a critical step in developing sustainable production pathways for this compound, positioning it as a viable green solvent and biofuel additive for the future. concawe.eu
Research Findings on Renewable this compound Synthesis
The following tables summarize key findings from research into the synthesis of this compound using renewable feedstocks. The data highlights the various catalytic systems and reaction conditions being explored to optimize the process.
Table 1: Synthesis of this compound via Condensation/Acetalization
| Reactant 1 (Bio-derived) | Reactant 2 (Bio-derived) | Catalyst | Temperature (°C) | Key Findings |
| Bio-butanol | Formaldehyde (from Paraformaldehyde) | Sulfuric Acid | 90-100 | The process involves heating the reactants until a clear solution is obtained, followed by the addition of butanol and distillation to remove water. google.com |
| Bio-butanol | Formaldehyde Solution (30-50%) | Acid Catalyst | 70-185 | A rectification process can be used to obtain high-purity this compound with minimal water content. evitachem.com |
| Alcohols (general) | Formaldehyde/Derivatives | Acid Catalyst | 70-160 | The reaction involves preheating the alcohol and formaldehyde source before introducing the catalyst and vaporizing the product for rectification. evitachem.com |
Table 2: Catalytic Upgrading of Bio-alcohols for Acetal Production
| Feedstock | Catalyst Type | Process | Relevance to this compound |
| Bio-alcohols | Heterogeneous Acid Catalysts | Acetalization | Can be applied to the reaction of bio-butanol and bio-formaldehyde, offering easier catalyst recovery and reuse. researchgate.netresearchgate.net |
| Bio-oil and Bio-butanol | Silica Sulfuric Acid (SSA) | Upgrading/Acetalization | Demonstrates the use of solid acid catalysts to facilitate acetal formation from complex biomass-derived mixtures. mdpi.com |
| Ethanol | Metal and Oxide Catalysts | Conversion to Butanol | Provides a non-fermentative route to obtaining the bio-butanol precursor required for this compound synthesis. nih.gov |
Elucidation of Dibutoxymethane Reaction Mechanisms and Kinetics
Mechanistic Investigations of Dibutoxymethane Formation and Decomposition
The formation of this compound typically involves the condensation reaction of formaldehyde (B43269) and butanol. evitachem.com This process can be catalyzed by an acid, such as sulfuric acid. evitachem.comgoogle.com One method involves reacting a 30-50% formaldehyde solution with butanol. google.com An alternative approach utilizes paraformaldehyde, methanol (B129727), and water to create the formaldehyde solution in situ before the addition of butanol. google.com The reaction proceeds through the formation of a hemiformal intermediate, which then reacts with another butanol molecule to yield this compound and water.
The decomposition of this compound can occur through various pathways, including oxidation and pyrolysis. Oxidation can lead to the formation of butyric acid derivatives. evitachem.com Under pyrolysis conditions, the decomposition of polyoxymethylene ethers, a class of compounds to which this compound belongs, is initiated by the scission of C-O bonds. figshare.com For this compound, this would lead to the formation of butoxy and butoxymethyl radicals.
Kinetics of this compound Transformations in Various Chemical Environments
The kinetics of this compound formation and transformation are influenced by several factors, including temperature, catalyst concentration, and the nature of the reaction medium. In the acid-catalyzed synthesis from formaldehyde and butanol, the reaction rate is dependent on the concentrations of the reactants and the acid catalyst.
The kinetics of this compound transformations are also relevant in atmospheric chemistry. The rate constant for the reaction of this compound with the hydroxyl (OH) radical in the atmosphere has been estimated, which is crucial for determining its atmospheric lifetime and potential environmental impact. copernicus.org
Catalytic Reaction Mechanism Studies Involving this compound
Various catalysts have been employed to facilitate the synthesis of this compound. Acid catalysts are most common for the condensation of formaldehyde and butanol. evitachem.com These can be homogeneous catalysts like sulfuric acid or heterogeneous catalysts such as acidic ion-exchange resins. google.comresearchgate.net The catalytic cycle for the acid-catalyzed formation involves the protonation of formaldehyde, making it more susceptible to nucleophilic attack by butanol. This is followed by the formation of a hemiformal, which is then protonated and subsequently reacts with another molecule of butanol to form the final product and regenerate the catalyst.
Phase transfer catalysis has also been investigated for the synthesis of this compound, which can offer advantages in terms of reaction conditions and product separation. iupac.orgresearchgate.net In the context of fuel applications, catalysts are also relevant to the combustion of this compound. For instance, its addition to diesel fuel can influence the combustion chemistry, affecting the formation of pollutants like soot and nitrogen oxides. evitachem.com
Role of Intermediates and Transition States in this compound Chemistry
The reactions of this compound, both in its formation and decomposition, proceed through various intermediates and transition states. In the acid-catalyzed formation from formaldehyde and butanol, key intermediates include the protonated formaldehyde, the hemiformal, and the protonated hemiformal. thieme-connect.com The transition states are high-energy configurations of the reacting molecules that occur at the peak of the energy barrier between reactants and products. solubilityofthings.comwikipedia.org For example, the attack of butanol on the protonated formaldehyde proceeds through a transition state where the new C-O bond is partially formed.
Advanced Analytical Characterization in Dibutoxymethane Research
Spectroscopic Methodologies for Structural and Purity Assessment
Spectroscopy is a fundamental tool in the characterization of dibutoxymethane, offering non-destructive and highly detailed information about its molecular architecture and composition. process-insights.com Different spectroscopic methods are employed to probe various aspects of the molecule's structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of this compound's molecular structure. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map the connectivity of atoms within the molecule.
In ¹H NMR spectroscopy of this compound, specific chemical shifts and splitting patterns are observed for the different proton environments. For example, in a deuterated chloroform (B151607) (CDCl₃) solvent, the methylene (B1212753) protons of the central CH₂ group (O-CH₂-O) typically appear as a singlet at approximately 4.63 ppm. rsc.org The protons of the butyl chains exhibit distinct signals corresponding to their position relative to the oxygen atoms.
¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum, confirming the presence of the butyl groups and the central methylene carbon. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom.
Table 1: Representative ¹H NMR Chemical Shifts for this compound in CDCl₃ rsc.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| O-CH₂ -O | 4.63 | Singlet |
Note: Data is illustrative and may vary slightly based on experimental conditions and referencing.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its acetal (B89532) structure. Key absorptions include strong C-O stretching vibrations, which are typical for ethers and acetals. The absence of a strong, broad O-H stretching band indicates the absence of significant alcohol impurities, while the lack of a C=O stretching band confirms the absence of carbonyl-containing starting materials or byproducts. The technique can be performed using methods like Attenuated Total Reflectance (ATR-IR). nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. nist.gov When subjected to electron ionization (EI), this compound undergoes fragmentation, producing a characteristic pattern of ions. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound, which is 160.25 g/mol . nih.gov Common fragments observed in the mass spectrum can help to confirm the structure. For instance, the loss of a butoxy group or other alkyl fragments can lead to prominent peaks in the spectrum. rero.ch The fragmentation pattern can be compared against spectral libraries, such as the NIST Mass Spectrometry Data Center, for confirmation. nih.gov
Chromatographic Separation Techniques for this compound Analysis
Chromatographic methods are essential for separating this compound from complex mixtures and for determining its purity with high accuracy. These techniques are widely used in both qualitative and quantitative analysis.
Gas Chromatography (GC) and Hyphenated Techniques
Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. google.comsigmaaldrich.com In GC, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. The purity of this compound can be determined by the presence of a single major peak in the chromatogram.
For more comprehensive analysis, GC is often coupled with other detectors, most notably a mass spectrometer (GC-MS). nih.gov This hyphenated technique combines the separation power of GC with the identification capabilities of MS. As components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification of this compound and any impurities present. semanticscholar.org GC-MS is also instrumental in analyzing the fragmentation patterns of the separated compounds. grafiati.com this compound has also been explored as a less toxic solvent alternative in high-temperature gel permeation chromatography (GPC) for the analysis of polymers like polyethylene (B3416737) and polypropylene (B1209903). researchgate.netingentaconnect.comresearchgate.net
GC-Mass Spectrometry (GC-MS) for Component Identification in Mixtures
High-Performance Liquid Chromatography (HPLC) in Related Systems
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, but it uses a liquid mobile phase instead of a gas to separate components of a mixture. nih.govsigmaaldrich.com The separation is based on the analyte's interaction with a stationary phase packed in a column. sigmaaldrich.com HPLC is particularly useful for compounds that are non-volatile or thermally unstable, which would be unsuitable for GC analysis. nih.gov
While the volatile nature of this compound makes GC the more direct method for its analysis, HPLC is critical for analyzing related systems. nih.gov For example, if this compound were used as a solvent or a component in a product containing non-volatile additives (like stabilizers or plasticizers in a polymer formulation), HPLC would be the method of choice to separate and quantify these other components. nih.gov Modern HPLC systems can be coupled with various detectors, including UV-Visible, photodiode array (PDA), and mass spectrometry (MS), to provide comprehensive analysis of complex mixtures. chromatographyonline.com
Advanced Characterization of this compound as a Research Solvent
Recent research has focused on the potential of this compound (also known as butylal) as a specialized solvent, particularly for the characterization of polymers. researchgate.nettandfonline.comresearchgate.net Its properties make it a promising, less hazardous alternative to traditionally used chlorinated solvents. ingentaconnect.comchromatographyonline.com
High-Temperature Gel Permeation Chromatography (HT-GPC) for Polymer Characterization Utilizing this compound
High-Temperature Gel Permeation Chromatography (HT-GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique for determining the molecular weight distribution (MWD) of polymers. fraunhofer.deintertek.com For many polyolefins, such as polyethylene (PE) and polypropylene (PP), analysis must be conducted at elevated temperatures (e.g., 140-160°C) to ensure the polymer dissolves completely. fraunhofer.deintertek.com
Studies have successfully demonstrated that this compound can replace 1,2,4-trichlorobenzene (B33124) (TCB), a common but more toxic solvent, for HT-GPC analysis of polyolefins. tandfonline.comresearchgate.net Research shows that for linear polyethylenes and polypropylenes, GPC chromatograms obtained using this compound as the solvent show similar peak shapes and retention times to those obtained using TCB. researchgate.netresearchgate.net This indicates that this compound is an effective solvent for these polymers at high temperatures, allowing for accurate determination of their molecular weight distributions. ingentaconnect.comtandfonline.com
| Feature | This compound (DBM) | 1,2,4-Trichlorobenzene (TCB) |
| Solvent Type | Halogen-free acetal | Chlorinated aromatic hydrocarbon |
| Toxicity Profile | Considered less toxic | Relatively high toxicity, skin irritant |
| Environmental Profile | Lower environmental impact, biodegradable potential | Very toxic to aquatic life with long-lasting effects |
| Regulatory Status | Favorable alternative | Listed in Appendix XVII of REACH |
| Boiling Point | 180 °C | 214 °C |
| Freezing Point | -58 °C | 17 °C |
| Flash Point | 62 °C (closed cup) | 99 °C (closed cup) |
This table provides a comparative overview of this compound and 1,2,4-Trichlorobenzene as solvents for HT-GPC. ingentaconnect.comchromatographyonline.com
To gain a comprehensive understanding of polymer architecture, HT-GPC systems are often equipped with a "triple detector" setup. researchgate.netresearchgate.net This configuration includes:
Differential Refractive Index (DRI) Detector : This is a universal concentration detector that measures the difference in the refractive index between the pure solvent and the polymer solution eluting from the column. polymerchar.com Its signal is proportional to the concentration of the polymer at each retention time. polymerchar.com Studies confirm that the DRI detector provides a good signal-to-noise ratio for polyolefin solutions in this compound. ingentaconnect.com
Viscometer : An online viscometer measures the intrinsic viscosity of the polymer as it elutes. kdsi.ru This provides valuable information about the polymer's molecular structure, density, and conformation in solution, and is particularly sensitive to changes caused by branching. polymerchar.comkdsi.ru
Light Scattering (LS) Detector : A light scattering detector, such as a Multi-Angle Light Scattering (MALS) detector, allows for the direct measurement of absolute molecular weight, independent of column calibration. polymerchar.comkdsi.ru
The combination of these three detectors in HT-GPC systems using this compound as the solvent has been shown to provide accurate and reproducible molecular weight values and structural information for polymers like polyethylene and polypropylene. researchgate.nettandfonline.comresearchgate.nettandfonline.com
| Polymer Sample | Solvent | Weight-Average Molecular Weight (Mw) ( kg/mol ) | Number-Average Molecular Weight (Mn) ( kg/mol ) | Polydispersity Index (PDI) |
| Linear PE 1 | TCB | 115 | 28 | 4.1 |
| Linear PE 1 | DBM | 116 | 28 | 4.1 |
| Linear PE 2 | TCB | 104 | 12 | 8.7 |
| Linear PE 2 | DBM | 102 | 12 | 8.5 |
| PP 1 | TCB | 315 | 65 | 4.8 |
| PP 1 | DBM | 310 | 66 | 4.7 |
This table presents comparative data from HT-GPC triple detection analysis, showing the similar results obtained for polyethylene (PE) and polypropylene (PP) samples when using this compound (DBM) versus the traditional solvent, 1,2,4-Trichlorobenzene (TCB). tandfonline.comtandfonline.com
Evaluation of this compound as a Less Toxic Solvent for Polymer Analysis
A significant driver for exploring this compound as a solvent is the increasing need for greener and safer laboratory practices. chromatographyonline.com The standard solvent for polyolefin analysis, 1,2,4-trichlorobenzene (TCB), is associated with several hazards: it has relatively high toxicity, is a skin irritant, and is classified as very toxic to aquatic life with long-lasting effects. researchgate.netingentaconnect.com Its use is restricted under regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). ingentaconnect.comtandfonline.com
This compound presents a promising alternative as a halogen-free and less toxic solvent. researchgate.netresearchgate.net Research studies consistently highlight its lower toxicity profile as a key advantage, accommodating environmental concerns and the general trend of replacing chlorinated solvents. ingentaconnect.comchromatographyonline.comtandfonline.com While fewer toxicity studies are available for acetals compared to older solvents, they are generally expected to have better health and environmental profiles. chromatographyonline.com The successful application of this compound in HT-GPC without compromising analytical accuracy positions it as a viable and environmentally preferable substitute for TCB in polymer characterization. tandfonline.comcurtin.edu.au
Theoretical and Computational Chemistry of Dibutoxymethane
Quantum Chemical Investigations
Quantum chemical investigations employ the principles of quantum mechanics to study chemical phenomena. For dibutoxymethane, these methods elucidate its electronic characteristics and energetic landscape.
Electronic structure theory is a foundational computational approach used to describe the quantum states of electrons within a molecule, typically within the Born-Oppenheimer approximation where the nuclei are held fixed. libretexts.org It addresses the forces that the electrons exert on the nuclei, which ultimately determine the molecule's geometry, the energies of stable structures, and the transition states between them. libretexts.org Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose.
For this compound, these calculations can determine fundamental properties such as its gas-phase enthalpy of formation. researchgate.net High-level quantum-chemical methods provide benchmark-quality data for practical thermochemical calculations. researchgate.net Understanding the electronic structure is key to explaining the stability and reactivity of this compound, which is relevant to its applications as a solvent and a potential fuel additive. evitachem.com More advanced approaches, such as phase-space electronic structure theory, offer new avenues for investigating coupled nuclear-electronic dynamics, allowing electronic states to be parameterized by both nuclear position and momentum, which can improve the calculation of vibrational energies over traditional methods. arxiv.org
Conformational analysis is the study of the different three-dimensional arrangements, or conformations, that a molecule can adopt through rotation around its single bonds. libretexts.org This analysis is particularly important for flexible molecules like this compound, which contains several rotatable sigma (σ) bonds within its two butyl groups and the central C-O-C linkages. The different spatial arrangements of these groups result in various conformers, each with a distinct potential energy.
Computational chemists perform geometry optimization to find the most stable conformation, which corresponds to a minimum on the potential energy surface. ucsb.edu The process involves systematically or randomly altering torsional angles and minimizing the energy of each resulting structure. ucsb.edu For this compound, the key dihedral angles are along the C-O-C-C chains. The relative orientation of the butyl groups gives rise to different conformers, such as anti and gauche forms, which differ in stability due to steric strain. libretexts.org The anti conformation, where the large butyl groups are positioned 180° apart, is typically the most stable. libretexts.org
Table 1: Illustrative Conformers of this compound This table illustrates the types of conformers that would be investigated during a computational analysis of the C1-O-C2-C3 dihedral angle.
| Conformer Type | Approximate Dihedral Angle (°) | Description | Expected Relative Stability |
| Anti | 180 | The carbon chains are oriented in opposite directions. | Most Stable (Lowest Energy) |
| Gauche | 60 | The carbon chains are adjacent to each other. | Less Stable |
| Eclipsed | 0 | The carbon chains are aligned, leading to maximum steric hindrance. | Least Stable (Highest Energy) |
Vibrational analysis is a computational technique used to predict the vibrational frequencies of a molecule. karazin.ua This analysis is valid when performed on a geometry that has been optimized at the same level of theory, as it assumes the first derivatives of energy are zero. gaussian.com The calculation involves computing the second derivatives of the energy with respect to atomic positions, which form a matrix known as the Hessian. The eigenvalues of this matrix correspond to the vibrational frequencies, and the eigenvectors represent the normal modes of vibration. scm.com
These predicted frequencies can be directly compared to experimental infrared (IR) and Raman spectra. researchgate.net This comparison helps in the assignment of spectral bands to specific molecular motions, such as bond stretching, bending, or torsional movements. mdpi.com For this compound, vibrational analysis would identify characteristic frequencies for C-H stretching, C-O-C ether linkage stretching, and various CH₂ bending and rocking modes, providing a detailed spectroscopic fingerprint of the molecule. researchgate.net
Table 2: Predicted Characteristic Vibrational Modes for this compound This table shows the expected vibrational modes and their typical frequency ranges based on the functional groups present in this compound.
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
| C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 |
| C-O-C Asymmetric Stretch | Ether | 1250 - 1070 |
| C-O-C Symmetric Stretch | Ether | 1050 - 850 |
| CH₂ Scissoring | Alkane | 1485 - 1445 |
| CH₃ & CH₂ Bending | Alkane | 1470 - 1350 |
Molecular Geometry Optimization and Conformational Analysis
Molecular Dynamics Simulations
Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over a fixed period. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic view of how molecular systems evolve over time, offering insights that are often difficult to obtain through experiments alone. mdpi.comebsco.com
MD simulations are a powerful tool for studying intermolecular interactions at the molecular level. ebsco.com For this compound, simulations can reveal how it behaves as a solvent and interacts with solutes. Due to its structure, which contains polar ether groups and nonpolar alkyl chains, this compound can interact with a range of chemical species. evitachem.comsolubilityofthings.com
A specific application of MD is in studying the aggregation of surfactant molecules. Simulations have been used to investigate the aggregation of alcohol ethoxylates in this compound and their activity at the water/dibutoxymethane interface. researchgate.netacs.org Such simulations can model the formation of micelles and describe the detailed behavior of complex systems at a microscopic level, providing a means for understanding how different molecules interact and arrange themselves in solution. ebsco.com
The utility of this compound as a solvent extends to complex systems, including the processing of polymers and nanomaterials. evitachem.com It has been identified as a potential high-performance solvent for the sustainable processing of graphene. whiterose.ac.uk It is also used as a solvent in gel permeation chromatography for the analysis of polymers. evitachem.com
MD simulations can provide a molecular-level understanding of these applications. mdpi.com For instance, simulations could model the exfoliation and dispersion of graphene sheets in this compound, revealing the key solvent-graphene interactions that stabilize the suspension. In polymer science, MD can be used to simulate the behavior of polymer chains in a this compound solvent, predicting properties like polymer conformation and the rheology of the solution. researchgate.net These simulations offer insights into how the solvent molecules surround and interact with the polymer, which governs the macroscopic properties of the solution. researchgate.net
Elucidation of this compound Interactions in Solution
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving this compound. Through methods like Density Functional Theory (DFT) and ab initio calculations, researchers can model reaction pathways and identify the transition states that govern reaction rates. core.ac.uke3s-conferences.org These theoretical approaches allow for the investigation of chemical transformations at the molecular level, offering insights that are often difficult to obtain through experimental means alone. e3s-conferences.orgtheimportantsite.com
One area of focus has been the decomposition and oxidation of this compound, which is relevant to its use as a fuel additive. wikipedia.org Computational models can predict the bond dissociation energies and identify the most likely initial steps in its thermal decomposition. For instance, DFT calculations can be employed to determine the energy required to break the various C-H and C-O bonds within the this compound molecule, thus predicting the initial radical species formed. rero.ch
Furthermore, computational studies can map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. e3s-conferences.org This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. e3s-conferences.org The geometry and energetic properties of these transition states are crucial for understanding the reaction's feasibility and selectivity. e3s-conferences.org For example, in the context of atmospheric chemistry, modeling the reaction of this compound with hydroxyl radicals (•OH) would involve calculating the transition states for hydrogen abstraction from different positions on the molecule.
The accuracy of these computational models is highly dependent on the level of theory and the basis set used in the calculations. rero.chcopernicus.org Methods like B3LYP, often paired with a reasonably large basis set such as 6-311++G(2df,2pd), have been used to optimize the geometries of reactants, products, and transition states in related systems. rero.ch The calculated energies of these species allow for the determination of reaction barriers, which are fundamental to predicting reaction kinetics.
A summary of common computational approaches is provided below:
| Computational Method | Application in this compound Reaction Studies | Key Information Obtained |
| Density Functional Theory (DFT) | Modeling decomposition, oxidation, and atmospheric reactions. core.ac.ukrero.chresearchgate.net | Geometries of reactants, products, and transition states; reaction energy profiles; bond dissociation energies. |
| Ab initio methods | Providing high-accuracy benchmark calculations for specific reaction steps. | Highly accurate energies for key species, validation of DFT results. |
| Transition State Theory (TST) | Used in conjunction with DFT or ab initio calculations to determine reaction rates. univ-reims.fr | Calculation of rate constants from the energetic properties of the transition state. wikipedia.org |
Prediction of Thermochemical Properties and Kinetic Rate Constants
Computational chemistry is not only used to explore reaction pathways but also to predict essential thermochemical properties and kinetic rate constants for this compound. theimportantsite.com These predicted values are vital for developing detailed chemical kinetic models, which are used to simulate complex processes like combustion and atmospheric degradation. bham.ac.uk
Thermochemical Properties:
Thermochemical data, such as the enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp), are fundamental for understanding the stability and energy content of this compound. While experimental data for these properties can be scarce, computational methods provide a reliable means of estimation. mdpi.com High-level composite methods or DFT calculations can be used to compute the total electronic energy of the molecule, which can then be converted into an enthalpy of formation using appropriate thermodynamic cycles and corrections. mdpi.com
For example, the enthalpy of formation can be calculated by considering a hypothetical reaction where this compound is formed from its constituent elements in their standard states. The accuracy of these predictions depends on the computational method and can often approach "chemical accuracy" (typically within 1-2 kcal/mol of experimental values) with sophisticated approaches. mdpi.com
A table of computationally accessible thermochemical properties is shown below:
| Thermochemical Property | Significance | Typical Computational Approach |
| Enthalpy of Formation (ΔfH°) | Determines the energy released or absorbed during a reaction. | Atomization energy calculations, isodesmic reactions. |
| Standard Entropy (S°) | A measure of the molecule's disorder, important for calculating Gibbs free energy. | Statistical mechanics based on calculated vibrational frequencies and molecular geometry. |
| Heat Capacity (Cp) | Describes how the molecule's internal energy changes with temperature. | Statistical mechanics based on calculated vibrational frequencies. |
Kinetic Rate Constants:
Kinetic rate constants quantify the speed of a chemical reaction. wikipedia.org Transition State Theory (TST) is a cornerstone for calculating these constants from first principles. univ-reims.fr By combining the calculated Gibbs free energy of activation (ΔG‡) from a quantum chemical calculation with the principles of statistical mechanics, TST allows for the prediction of the rate constant (k) as a function of temperature. univ-reims.frethz.ch
The Arrhenius equation, k = A * exp(-Ea / RT), is often used to express the temperature dependence of the rate constant. Computational methods can determine the activation energy (Ea) from the difference in energy between the reactants and the transition state, and the pre-exponential factor (A) can be estimated from the vibrational frequencies and rotational constants of the species involved. univ-reims.fr
Environmental Fate and Transport Research of Dibutoxymethane
Degradation Pathways and Mechanisms
The breakdown of dibutoxymethane in the environment can occur through both non-biological (abiotic) and biological (biotic) processes. encyclopedia.pubfrontiersin.org These degradation pathways are critical in determining the compound's environmental persistence.
Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis)
Abiotic transformation involves the degradation of a chemical through non-biological processes such as hydrolysis and photolysis. encyclopedia.pubenviro.wiki
Hydrolysis: this compound, as an acetal (B89532), can be susceptible to hydrolysis, a chemical reaction with water that can break it down into other substances. pageplace.de This process can be influenced by environmental factors such as pH.
Photolysis: Photolysis is the breakdown of compounds by light energy. acs.org While specific data on the photolytic degradation of this compound is limited, this process can be a significant degradation pathway for some organic chemicals in the atmosphere and surface waters. turi.org
Biotic Degradation Mechanisms (e.g., Aerobic and Anaerobic Biodegradation)
Biotic degradation involves the breakdown of organic substances by microorganisms. omicsonline.org This can occur in the presence of oxygen (aerobic) or in its absence (anaerobic). omicsonline.orgerasm.orgresearchgate.net
Aerobic Biodegradation: In aerobic environments, microorganisms use oxygen to break down organic compounds. omicsonline.org Many organic pollutants are rapidly degraded under these conditions. omicsonline.org While specific studies on the aerobic biodegradation of this compound are not widely available, some predictive models suggest it may be partially biodegradable. nrel.gov
Anaerobic Biodegradation: In oxygen-depleted environments like sediments and some wastewater treatment processes, anaerobic microorganisms take over. erasm.orgresearchgate.net The potential for this compound to undergo anaerobic biodegradation is an important consideration for its fate in these compartments. erasm.org
Environmental Distribution and Partitioning Studies
The way this compound distributes itself among different environmental compartments—air, water, soil, and sediment—is a key aspect of its environmental fate. osti.govlibretexts.org
Fugacity Modeling for Multi-Compartment Distribution (Air, Water, Soil, Sediment)
Fugacity models are valuable tools for predicting how a chemical will partition between different environmental media at equilibrium. wikipedia.orgulisboa.pt These models use the chemical's physical-chemical properties to estimate its concentration in air, water, soil, and sediment. wikipedia.org A Level I fugacity model, which represents a simple, closed environmental system, can provide initial insights into the likely distribution of this compound. osti.govmdpi.com For instance, one such model predicted that oxygenated molecules like this compound would have lower soil/sediment-to-water partition coefficients compared to non-oxygenated compounds. nrel.gov
Mobility Assessment in Environmental Media
The mobility of a chemical describes its potential to move through soil and other media. Chemicals with high mobility are more likely to leach into groundwater. turi.org The mobility of this compound in soil is an area where more research is needed, as current safety data sheets often indicate that no data is available. echemi.com However, predictive analyses suggest that compared to heavier molecules, it may have some mobility. nrel.gov
Persistence, Bioaccumulation, and Mobility (PBM) Assessments
PBM assessments are a cornerstone of chemical safety evaluation, examining a substance's potential to persist in the environment, accumulate in organisms, and move through different environmental compartments. nih.govrifs-potsdam.denih.gov
Table 1: Physicochemical Properties and Predicted Environmental Fate of this compound
| Property | Value | Implication for Environmental Fate | Source |
| log Pow (Octanol-Water Partition Coefficient) | 2.77 at 21.5 °C | Indicates a moderate potential for bioaccumulation. | |
| Water Solubility | 222.5 mg/L at 20 °C | Suggests some mobility in aquatic environments. | echemi.com |
| Predicted Biodegradability | Partially biodegradable | May not fully break down in all environmental conditions. | nrel.gov |
Detailed Research Findings:
Persistence: The persistence of a chemical is its ability to resist degradation. While some models predict that this compound is partially biodegradable, more comprehensive studies are needed to determine its half-life in various environmental compartments. nrel.gov
Bioaccumulation: The octanol-water partition coefficient (log Pow) is often used as a screening tool for bioaccumulation potential. A log Pow of 2.77 for this compound suggests that bioaccumulation is not expected to be significant. Predictive analyses also indicate that oxygenated blendstocks like this compound are less likely to bioaccumulate than non-oxygenated ones. nrel.gov
Mobility: As previously mentioned, data on the mobility of this compound in soil is limited. echemi.com However, its water solubility suggests it could be mobile in aquatic systems. echemi.com
Research on Transformation Products and Their Environmental Implications
Research into the environmental fate of this compound includes the study of its transformation products, which are the substances formed as the parent compound degrades in the environment. The primary degradation of this compound in the atmosphere is a rapid process. kreussler-chemie.com Studies have determined its atmospheric lifetime to be approximately 8.2 ± 1.1 hours. kreussler-chemie.com This swift breakdown is a key factor in its environmental persistence.
The resulting degradation products are significantly more water-soluble than this compound itself. kreussler-chemie.com This increased solubility means they can be washed out of the atmosphere by rain or undergo further degradation through other atmospheric processes. kreussler-chemie.com
Under specific conditions, this compound can undergo various chemical reactions that lead to different transformation products. Oxidation reactions can form butyric acid derivatives, while reduction reactions may yield butanol derivatives. evitachem.com In the event of combustion, hazardous decomposition products such as carbon monoxide and carbon dioxide can be formed. spectrumchemical.com The stability of this compound is notable under normal conditions; however, it can react in acidic or basic environments. evitachem.com
While direct, comprehensive studies on the full range of this compound's environmental transformation products are limited, research on analogous compounds provides insight into potential pathways. For instance, studies on other ethers and energetic chemicals show that processes like photodegradation and biodegradation lead to a variety of smaller, often more mobile, compounds. turi.orgpublications.gc.ca The environmental implication of these transformation products is a critical area of ongoing research, as their properties (e.g., toxicity, persistence, bioaccumulation potential) may differ significantly from the parent compound.
Table 1: Known and Potential Transformation Products of this compound
| Transformation Process | Resulting Product(s) | Environmental Implication | Source(s) |
|---|---|---|---|
| Atmospheric Degradation | More water-soluble compounds | Can be washed out by rain or undergo further degradation. | kreussler-chemie.com |
| Oxidation | Butyric acid derivatives | Formation of acidic compounds in the environment. | evitachem.com |
| Reduction | Butanol derivatives | Introduction of alcohol compounds into the environment. | evitachem.com |
| Combustion/Decomposition | Carbon Monoxide, Carbon Dioxide | Release of greenhouse gases and toxic gas. | spectrumchemical.com |
Life Cycle Assessment (LCA) Methodologies for Environmental Impact Evaluation
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or system throughout its entire life cycle. europa.eu This "cradle-to-gate" or "well-to-wake" approach provides a holistic view of a substance's environmental footprint, from raw material extraction and manufacturing to its use and final disposal. repec.orgimo.orgijesd.org LCA has been specifically applied to evaluate the environmental impact of this compound, particularly in the context of its use as a fuel component. colostate.eduiea-amf.org
The LCA framework, as defined by standards like ISO 14040/44, involves several key stages. europa.euijesd.org The process begins with defining the goal and scope, which includes setting the system boundaries (i.e., which life cycle stages are included) and the functional unit (e.g., 1,000 kg of CO2 feedstock). ijesd.orgramboll.com This is followed by the Life Cycle Inventory (LCI) phase, where all inputs (materials, energy) and outputs (emissions, waste) are quantified. ijesd.org Finally, the Life Cycle Impact Assessment (LCIA) evaluates the potential environmental impacts associated with the inventory data. europa.eu
For fuels like this compound and similar compounds such as dimethyl ether (DME), LCA studies often focus on key environmental indicators like:
Global Warming Potential (GWP): Assessing the contribution to climate change. repec.orgijesd.org
Primary Energy Consumption (PEC): Evaluating the total energy used from all sources. repec.org
Human Health Impacts: Measuring potential harm from substances released into the air, water, and soil. europa.eu
Resource Depletion: Quantifying the use of non-renewable resources. europa.eu
The methodologies and assumptions within an LCA can vary, which can lead to different outcomes. ramboll.com For instance, the assessment of a fuel's life cycle can depend on the feedstock used (e.g., fossil-based, biogenic), the production process, and the energy sources utilized during manufacturing. imo.orgresearchgate.net Therefore, transparency in the methodology, including the system boundaries and impact categories chosen, is crucial for the interpretation and comparison of LCA results. ramboll.com The International Maritime Organization (IMO) provides specific guidelines for conducting LCAs on marine fuels, which serves as a framework for assessing alternatives like ether fuels. imo.org
Table 2: Key Components of Life Cycle Assessment (LCA) Methodology
| LCA Stage | Description | Key Considerations for this compound | Source(s) |
|---|---|---|---|
| Goal and Scope Definition | Defines the purpose, system boundaries, and functional unit of the assessment. | Includes feedstock extraction, fuel production, and consumption (well-to-wake). | repec.orgimo.org |
| Life Cycle Inventory (LCI) | Compiles and quantifies all inputs (e.g., energy, raw materials) and outputs (e.g., emissions) for the system. | Data on energy consumption and mass balance from the production process. | ijesd.org |
| Life Cycle Impact Assessment (LCIA) | Evaluates the potential environmental and human health impacts of the inputs and outputs. | Assessment of Global Warming Potential (GWP), Primary Energy Consumption (PEC), and toxicity. | europa.eurepec.org |
| Interpretation | Analyzes the results of the LCI and LCIA to draw conclusions and make recommendations. | Comparison with conventional fuels; identification of environmental hotspots in the life cycle. | ijesd.orgresearchgate.net |
Occupational Exposure and Safety Research of Dibutoxymethane
Assessment of Occupational Exposure Routes and Levels
Occupational exposure to dibutoxymethane can occur through both inhalation and dermal contact. researchgate.netnih.gov Research into the extent of these exposures is crucial for implementing effective safety measures in workplaces where this solvent is used.
Studies have been conducted to characterize airborne concentrations of this compound in occupational settings, particularly in the dry cleaning industry where it is used as an alternative to other solvents like perchloroethylene. researchgate.netnih.gov Health hazard evaluations by the National Institute for Occupational Safety and Health (NIOSH) have involved the collection of personal and area air samples to measure this compound levels. cdc.govcdc.gov
For instance, in evaluations of dry cleaning shops, full-shift personal airborne exposures to butylal have been measured, with the highest exposures often occurring when workers are loading and unloading dry cleaning machines or pressing cleaned fabrics. researchgate.netnih.gov One study found full-shift personal exposures to butylal ranged from 0.017 to 0.83 parts per million (ppm). nih.gov Task-based sampling has shown higher short-term exposures, with concentrations reaching up to 1.9 ppm during specific activities like loading and unloading machines. cdc.govnih.gov
The monitoring techniques employed in these studies typically involve drawing a known volume of air through a sorbent tube, which is then analyzed in a laboratory using methods like gas chromatography. cdc.govmdpi.com NIOSH has developed a custom method for sampling butylal in the air. cdc.gov It is important to note that currently, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies like OSHA or ACGIH. cdc.govcdc.gov
Table 1: Reported Airborne Exposure Levels of this compound in Occupational Settings
| Exposure Type | Concentration Range (ppm) | Associated Task/Area | Source |
|---|---|---|---|
| Full-Shift Personal | 0.017 - 0.83 | General dry cleaning operations | nih.gov |
| Full-Shift Personal | 0.14 - 0.83 | Unloading/loading machine, prespotting | cdc.gov |
| Task-Based Personal | 0.42 - 1.9 | Unloading/loading machine | cdc.govnih.gov |
| Area Air Sample | 1.6 - 1.9 | Near dry cleaning machine during loading/unloading | cdc.gov |
Besides inhalation, dermal exposure is a significant potential route for this compound. researchgate.netnih.gov Activities such as spraying and brushing fabrics with cleaning solutions containing this compound without appropriate personal protective equipment (PPE), like gloves, present a risk of skin contact. cdc.govfrontiersin.org
One investigation noted that while airborne concentrations of this compound were below any established limits, there was a potential for skin exposure to the chemical. researchgate.netnih.gov In a study of dry cleaners using a this compound-based solvent, dermal samples from an operator's gloved hands detected the substance. frontiersin.org The European Chemicals Agency (ECHA) has listed butylal as causing skin irritation. nih.gov The lack of comprehensive toxicological data on dermal exposure underscores the need for caution and the use of protective measures to minimize skin contact. researchgate.netnih.gov
Research into Airborne Exposure Monitoring and Measurement Techniques
Toxicological Research Gaps and Needs for this compound
A significant concern highlighted in multiple research and governmental reports is the lack of comprehensive toxicological data for this compound, which hinders a complete assessment of its human health risks in occupational settings. researchgate.netnih.govnih.gov
There is a consensus that more robust toxicological information is urgently needed for this compound. researchgate.netnih.gov Existing toxicological data is limited, with most published studies focusing on acute toxicity through oral and dermal routes in animals. researchgate.netnih.gov The Toxics Use Reduction Institute (TURI) has noted that the lack of toxicological data for acetal-based systems like those containing this compound makes a full human health assessment incomplete. cdc.govnih.gov While one manufacturer reported low toxicity in animal studies via ingestion and skin contact, and a 13-week inhalation study in rats showed no adverse effects at 478 ppm, this information is not sufficient for establishing comprehensive safety standards. nih.gov The development of predictive toxicological methods could potentially help fill these data gaps more efficiently. escholarship.org
There is a significant gap in the understanding of long-term health effects from chronic occupational exposure to this compound. researchgate.netresearchgate.netnih.gov Current research has not thoroughly investigated the potential for carcinogenicity or other chronic health outcomes in workers. researchgate.netresearchgate.netnyc.gov The International Agency for Research on Cancer (IARC) has not reviewed the carcinogenicity of butylal. researchgate.netnih.gov As this solvent becomes more prevalent as an alternative in industries like dry cleaning, longitudinal studies that monitor the health of exposed workers over extended periods are necessary to ensure their long-term safety. researchgate.netresearchgate.net
Development of Robust Toxicological Information
Biomonitoring and Biological Exposure Indices Research
Biomonitoring offers a way to assess a worker's total exposure to a chemical from all routes, including inhalation and dermal contact, by measuring the chemical or its metabolites in biological samples like blood or urine. baua.deacgih.orgeuropa.eu
For this compound, there is a clear need for the development of biomonitoring methods and the establishment of Biological Exposure Indices (BEIs). researchgate.net A BEI is a guidance value for evaluating biological monitoring results and represents the level of a determinant most likely to be found in a healthy worker exposed to the same extent as one with inhalation exposure at the Threshold Limit Value (TLV). acgih.org Currently, no BEIs have been established for this compound. researchgate.net
Research in this area would involve identifying appropriate biomarkers of exposure for this compound. cdc.gov This could be the parent compound itself or a specific metabolite. baua.de Once identified, analytical methods for measuring these biomarkers in matrices like urine or blood would need to be developed and validated. cdc.govmdpi.com Establishing a correlation between external exposure levels (measured in the air) and internal biomarker concentrations is a critical step in developing a BEI. baua.de Such research would provide a more comprehensive tool for assessing worker exposure and the effectiveness of control measures. acgih.orgcdc.gov
Engineering Controls and Work Practice Innovations for Exposure Mitigation
Research into occupational exposure to this compound has primarily focused on its use as a solvent in the dry cleaning industry, where it is a component of products like SolvonK4. nih.govcdc.gov Engineering controls and work practices in these settings are crucial for minimizing worker exposure to solvent vapors.
Modern dry cleaning machines that use this compound are designed as closed-loop systems. nih.govcdc.gov This design is a primary engineering control intended to minimize the release of solvent vapors into the workplace air by recycling the solvent and evacuating the air from the cleaning chamber before the door is opened. nih.govcdc.gov The process involves washing and drying clothes in the same machine, where the heated solvent vapors from the drying cycle are passed through a refrigerated condenser. nih.govcdc.gov This cools the air, condenses the solvent vapor for recovery, and prevents impurities from building up through a distillation process. nih.govcdc.gov
Despite these closed-loop systems, studies have shown that the highest potential for airborne exposure to this compound occurs during tasks such as loading and unloading the dry cleaning machines, pressing cleaned fabrics, and performing spot cleaning. nih.govfrontiersin.orgtandfonline.com This indicates that while engineering controls on the machines themselves are fundamental, work practices are equally important for exposure mitigation.
A NIOSH Health Hazard Evaluation conducted at a dry cleaning shop using a SolvonK4-based solvent (containing over 99% dibutylal) provides insight into exposure levels even with modern machinery. cdc.gov The evaluation measured personal and area air concentrations of butylal (this compound), formaldehyde (B43269), and butanol.
Research Findings on this compound Air Concentrations in a Dry Cleaning Facility
The following tables present data from a NIOSH investigation, illustrating the airborne concentrations of this compound (butylal) during various work tasks. cdc.gov
Table 1: Full-Shift Personal Air Sampling for Butylal
| Job Title/Activity | Sample Duration (minutes) | Butylal Concentration (ppm) |
|---|---|---|
| Unloading/loading machine, spraying/brushing | 338 | 0.83 |
| Pressing, bagging | 373 | 0.25 |
Data sourced from a NIOSH Health Hazard Evaluation Report. cdc.gov
Table 2: Task-Based Personal Air Sampling for Butylal
| Task | Sample Duration (minutes) | Butylal Concentration (ppm) |
|---|---|---|
| Unloading/loading machine | 26 | 1.6 |
| Spraying/brushing | 13 | 1.9 |
| Pressing | 46 | 0.23 |
Data sourced from a NIOSH Health Hazard Evaluation Report. cdc.gov
Innovations in work practices recommended to mitigate these exposures include:
Minimizing the time the dry cleaning machine door is open.
Ensuring proper maintenance of the machine's seals and gaskets to prevent leaks.
Using local exhaust ventilation (LEV) at points of potential vapor release, such as near the machine door and at spotting stations. frontiersin.org
Implementing administrative controls like limiting the time workers spend in high-exposure areas. cdc.gov
Proper handling and disposal of still bottoms, the waste material containing residual solvent. nih.govcdc.gov
Advanced Applications of Dibutoxymethane in Chemical Engineering and Fuel Science
Research on Dibutoxymethane as a Component in Renewable Fuels
This compound is recognized as a promising oxygenate and bio-blendstock for diesel fuels, primarily due to its potential to reduce harmful emissions and improve fuel properties. google.comenergy.govmorressier.com As an oxygenated compound, it can introduce oxygen directly into the combustion process, which can lead to more complete fuel burning. iea-amf.org Research initiatives, such as the U.S. Department of Energy's Co-Optima program, have identified DBM as a potential blendstock for advanced engine strategies aimed at improving efficiency and reducing emissions. energy.govresearchgate.net
Impact on Combustion Characteristics, Soot, and NOx Emissions
The addition of this compound to diesel fuel has been shown to have a beneficial effect on combustion, leading to significant reductions in particulate matter (soot) and, in some cases, nitrogen oxides (NOx). wikipedia.orgevitachem.com The oxygen content within the DBM molecule is a key factor in these emission reductions. iea-amf.org
Studies have demonstrated that diesel blends containing DBM can reduce engine exhaust opacity, which is an indicator of soot levels. iea-amf.org Specific engine tests have quantified these effects. For instance, in a single-cylinder engine, DBM was found to decrease in-cylinder soot by 12% and NOx by 5% to 8.5%. iea-amf.org However, the effectiveness can vary with engine design and operating conditions, as similar results were not observed in a light-duty direct-injection engine in one study. iea-amf.org The fundamental mechanism for soot reduction is attributed to the presence of fuel-bound oxygen, which promotes more complete combustion and inhibits the formation of soot precursors in fuel-rich zones. iea-amf.org
Interactive Table 2: Summary of Emission Reduction Findings
| Emission Type | Engine Type | Finding | Source(s) |
|---|---|---|---|
| Soot (Opacity) | General Diesel | Reduced exhaust opacity | iea-amf.org |
| Soot (In-Cylinder) | Single-Cylinder | 12% reduction | iea-amf.org |
| NOx | Single-Cylinder | 5 - 8.5% reduction | iea-amf.org |
| NOx | General Diesel | No increase compared to diesel | iea-amf.org |
| Soot & NOx | PCCI Engine | Lowered emissions without increasing hydrocarbons | researchgate.net |
Blending Behavior with Conventional and Alternative Diesel Fuels
For any fuel additive to be viable, it must be compatible with existing fuels and infrastructure. This compound generally shows good solubility and miscibility with conventional diesel fuel. iea-amf.orgmorressier.com However, its blending behavior can be influenced by the specific composition of the base fuel.
Research has been conducted to evaluate the compatibility of DBM with a variety of diesel fuels, including an oil sands diesel, an ultra-low sulfur diesel, and a Fischer-Tropsch diesel. sae.org These studies measured critical properties like miscibility, water tolerance, and cloud point at blend levels up to 100% DBM and across a wide temperature range (-30°C to 30°C). sae.orgiea-amf.org While DBM is soluble in aromatic diesel fuel, its miscibility in highly paraffinic diesel fuel can be more limited, with one study noting a limit of 10% by volume. iea-amf.org Furthermore, research has examined the impact of DBM blends on materials commonly found in fuel infrastructure, finding that it had little effect on various thermoplastics and thermosets when blended with diesel. sae.orgosti.gov
Cetane Number Enhancement Mechanisms
The mechanism by which oxygenates like DBM enhance the cetane number is related to their molecular structure. The presence of ether linkages and the absence of aromatic structures facilitate easier auto-ignition under the high pressure and temperature conditions of a diesel engine. While specific kinetic studies on DBM's decomposition are not widely detailed, the general principle for cetane improvers involves the additive decomposing rapidly to initiate combustion. sae.org This rapid thermal decomposition releases heat and reactive radical species that accelerate the ignition of the main fuel charge, thereby shortening the ignition delay period. sae.org
Engine Performance and Emissions Studies
Engine performance and emissions testing have confirmed the potential of this compound as a valuable diesel blendstock. concawe.eu Studies have reported that diesel-butylal mixtures can effectively reduce smoke emissions without the common trade-off of increasing NOx emissions. iea-amf.org
In advanced combustion strategies, such as Premixed Charge Compression Ignition (PCCI) at low loads, DBM has shown particular promise. researchgate.net One study using a medium-duty single-cylinder engine found that PCCI strategies with DBM blends could further lower both NOx and filter smoke number emissions without an associated penalty in unburned hydrocarbon emissions. researchgate.net Research from the Co-Optima initiative suggests that bio-blendstocks like DBM can lead to cleaner and potentially more efficient combustion in conventional diesel engines, especially when engine calibrations are adjusted to leverage the fuel's properties. energy.gov
Scientific Investigations into this compound as a Specialty Solvent
Beyond its applications in fuel science, this compound is recognized as a versatile and environmentally preferable specialty solvent. wikipedia.orgicspecialties.com It is classified as a "green solvent" because it is halogen-free and exhibits low toxicity compared to many traditional solvents, such as perchlorethylene and 1,2,4-trichlorobenzene (B33124). wikipedia.orgicspecialties.comchromatographyonline.com Its stability in neutral and basic conditions, combined with high solvency power, makes it a suitable replacement for more hazardous chemicals in various processes. carlroth.comevitachem.com
Research into Solvent Properties for Specific Chemical Reactions and Processes
The unique solvent properties of this compound have been investigated and validated for several specific scientific and industrial processes. Its ability to dissolve a range of organic compounds makes it an effective medium for reactions that require homogeneous mixtures. evitachem.com
A significant area of research has been its use in polymer analysis. Studies have successfully demonstrated the use of DBM as a solvent for Gel Permeation Chromatography (GPC) and Temperature Rising Elution Fractionation (TREF) for the analysis of polyethylene (B3416737). evitachem.comchromatographyonline.com In these applications, DBM serves as a viable, less toxic alternative to the traditionally used 1,2,4-trichlorobenzene (TCB) without requiring modifications to existing instrumentation. chromatographyonline.comchemicalbook.com Other documented applications include its use as a solvent in the synthesis of adhesives and industrial coatings, for degreasing, and in the formulation of cellulose-based cosmetics. icspecialties.com It has also been identified as a good solvent for foundry core aggregate and binders. google.com
Interactive Table 3: Documented Applications of this compound as a Solvent
| Application Area | Specific Process/Use | Replaced Solvent (if applicable) | Source(s) |
|---|---|---|---|
| Polymer Analysis | Gel Permeation Chromatography (GPC) of Polyethylene | 1,2,4-Trichlorobenzene (TCB) | evitachem.comchromatographyonline.comchemicalbook.com |
| Polymer Analysis | Temperature Rising Elution Fractionation (TREF) | 1,2,4-Trichlorobenzene (TCB) | chromatographyonline.com |
| Industrial Cleaning | Degreasing | Perchlorethylene, D-Limonene | icspecialties.com |
| Chemical Synthesis | General solvent for homogeneous reactions | - | icspecialties.comevitachem.com |
| Coatings | Solvent for industrial coatings and adhesives | - | icspecialties.com |
| Gas Treatment | Removal of CO2 from gas streams | - | icspecialties.com |
| Cosmetics | Solvent for cellulose-based formulations | - | icspecialties.com |
| Foundry | Solvent for core aggregate and binders | - | google.com |
Application in Polymer Dissolution and Characterization as a Green Solvent Alternative
This compound, also known as butylal, is emerging as a significant green solvent alternative for the dissolution and characterization of polymers, particularly polyolefins like polyethylene. researchgate.netingentaconnect.com Traditionally, chlorinated solvents such as 1,2,4-trichlorobenzene (TCB) have been the standard for high-temperature polymer analysis techniques like Gel Permeation Chromatography (GPC) and Temperature Rising Elution Fractionation (TREF). chromatographyonline.com However, due to its toxicity and environmental concerns, research has focused on finding safer, halogen-free alternatives. researchgate.netingentaconnect.com this compound has proven to be a viable replacement, offering comparable performance without the associated health and environmental risks. researchgate.netchromatographyonline.com
Studies have demonstrated that this compound can effectively dissolve polymers like low-density polyethylene (LDPE) for analysis of molecular weight distribution via GPC. incheechem.comlookchem.comchemicalbook.com A key advantage is that switching from TCB to this compound often requires no significant modifications to existing GPC instrumentation. chromatographyonline.com Research comparing the two solvents for the analysis of linear polyethylenes shows that GPC methods using this compound provide results comparable to those obtained with TCB. ingentaconnect.com
The effectiveness of a solvent in polymer characterization can be partly understood through the Mark-Houwink-Sakurada (MHS) equation, which relates intrinsic viscosity to molecular weight. The parameters K and alpha (α) in this equation are specific to a given polymer-solvent system and temperature. For polyethylene dissolved in this compound at 160°C, the measured alpha parameter is relatively high (0.66), indicating that it is a good solvent for polyethylene under these conditions. ingentaconnect.com This good solvent quality ensures complete dissolution and accurate characterization. ingentaconnect.com
Below is a comparative table of properties and performance indicators for this compound versus the traditional solvent, 1,2,4-Trichlorobenzene.
| Feature | This compound (Butylal) | 1,2,4-Trichlorobenzene (TCB) | Reference |
| Solvent Type | Halogen-free acetal (B89532) | Chlorinated aromatic | researchgate.netchromatographyonline.com |
| Boiling Point | 180 °C | 214 °C | chromatographyonline.com |
| Toxicity Profile | Lower toxicity, biodegradable | High toxicity, skin irritant, toxic to aquatic life | researchgate.netchromatographyonline.com |
| Application | GPC and TREF analysis of polyethylene | GPC and TREF analysis of polyethylene | chromatographyonline.com |
| Performance | Provides comparable results to TCB for linear polyethylenes | ASTM D 6474 recommended solvent | researchgate.netingentaconnect.com |
| MHS Alpha (α) for PE | 0.66 (at 160°C) | ~0.7 (literature value) | ingentaconnect.com |
| Practical Note | Can directly replace TCB in existing GPC systems | Established standard solvent | ingentaconnect.com |
This compound as a Chemical Intermediate in Complex Organic Synthesis
Beyond its role as a solvent, this compound serves as a valuable chemical intermediate in various organic syntheses. incheechem.comontosight.ai Its structure allows it to act as a building block for more complex molecules. A notable application is in carbon homologation, where it is used as a reactant to prepare butoxymethyltriphenylphosphonium iodide. incheechem.comlookchem.comchemicalbook.com This phosphonium (B103445) salt is a reagent used to add a butoxymethyl group to a molecule, a key step in certain synthetic pathways.
More recently, this compound has gained attention as a key reactant in the synthesis of next-generation biofuels, specifically poly(oxymethylene) ethers (OMEs). rsc.orgresearchgate.net OMEs, and particularly oxymethylene dimethyl ethers (OMDMEs), are promising diesel fuel additives that can significantly reduce soot and other harmful emissions during combustion due to the absence of direct carbon-carbon bonds. rsc.org
This compound is used in transacetalization reactions to produce tailored OMEs with longer alkyl end-groups (e.g., butyl groups). rsc.orgenergy.gov These reactions typically involve reacting this compound with a formaldehyde (B43269) source, such as trioxane, in the presence of an acid catalyst. rsc.orgresearchgate.net The resulting butyl-terminated OMEs can offer improved fuel properties compared to their methyl-terminated counterparts. The synthesis process allows for the controlled chain extension to produce OME oligomers of specific lengths (e.g., OME₃₋₅). rsc.org
The following table summarizes key reactions where this compound acts as an intermediate.
| Reaction Type | Reactants | Catalyst | Product(s) | Significance | Reference |
| Phosphonium Salt Formation | This compound, Triphenylphosphine, Iodine | Not specified | Butoxymethyltriphenylphosphonium iodide | Reagent for carbon homologation in organic synthesis. | incheechem.comlookchem.com |
| Transacetalization | This compound, Trioxane | Acid catalyst (e.g., Zeolite BEA-25) | Poly(oxymethylene) butyl ethers (POME-n) | Synthesis of advanced, clean-burning diesel fuel additives. | rsc.orgresearchgate.net |
Process Design and Optimization in Industrial Production of this compound
The industrial-scale production of this compound has been the subject of process design and optimization to improve efficiency, reduce costs, and enhance product purity. google.comgoogle.com Traditional methods often involved reacting butanol with aqueous formaldehyde and using a co-solvent like benzene (B151609) or toluene (B28343) for azeotropic distillation to remove water, which then required a further step to separate the product from the co-solvent. google.com
Modern process designs focus on eliminating the need for these co-solvents. One patented method describes a process for preparing this compound from a 30-50% formaldehyde solution and butanol in a condensation reaction without a co-solvent. google.com This process can be run in batch or continuous modes and may utilize recycled butanol streams to improve raw material efficiency. google.com The reaction is typically catalyzed by a strong acid, such as sulfuric acid, or a strongly acidic ion-exchange resin. google.com
Another optimized production method involves reacting formaldehyde or a derivative like paraformaldehyde with an alcohol (n-butanol) in the presence of an acid catalyst. google.com The key innovation in this process is the integration of the reactor with a rectifying tower operating under reduced pressure. The reaction mixture is heated to vaporization, and the resulting gas is fed directly into the rectification column. The final product is collected from the bottom of the tower, achieving high purity (>95%) and very low water content (<100 ppm) without an additional dehydrating agent. google.com This integrated approach simplifies the process, shortens production time, and significantly reduces energy consumption, making it highly suitable for industrial production. google.com
The table below outlines the raw materials and conditions for an optimized production process.
| Parameter | Description | Details | Reference |
| Raw Materials | Primary reactants used in the synthesis. | Formaldehyde (or derivatives like paraformaldehyde), n-Butanol. | google.comgoogle.com |
| Catalyst | Substance to accelerate the condensation reaction. | Strong acid (e.g., Sulfuric Acid) or acidic ion-exchange resin. | google.comgoogle.com |
| Reaction Temperature | Operating temperature range in the reactor. | 80-200 °C (A preferred range is 100-190 °C to ensure vaporization without product decomposition). | google.com |
| Process Type | Mode of operation for the production. | Can be batch or continuous. | google.com |
| Key Optimization | Core innovation for process efficiency. | Direct coupling of the reactor to a vacuum rectification tower, eliminating the need for a co-solvent. | google.com |
| Product Purity | Achievable quality of the final product. | >95% purity, <100 ppm water content. | google.com |
Future Research Directions and Emerging Trends for Dibutoxymethane
Integration of Artificial Intelligence and Machine Learning in Dibutoxymethane Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound. These powerful computational tools can accelerate the discovery and optimization of processes involving this compound. For instance, ML algorithms can be trained on existing experimental data to predict the performance of different catalysts for this compound synthesis, thereby reducing the need for extensive and time-consuming laboratory work. AI can also be employed to screen vast libraries of potential derivatives for specific properties, guiding synthetic efforts toward the most promising candidates for new applications. Furthermore, machine learning models can help in developing more accurate predictions of this compound's physicochemical properties and its behavior in complex mixtures, which is crucial for process design and optimization.
Development of Novel Catalysts and Sustainable Synthetic Pathways
A significant thrust in future this compound research is the development of innovative and sustainable methods for its synthesis. While traditional acid catalysts are effective, research is shifting towards heterogeneous catalysts that offer advantages such as easier separation from the reaction mixture, reusability, and reduced environmental impact. For example, studies have explored the use of solid acid catalysts like ion-exchange resins and zeolites, which have shown promise in improving reaction efficiency and selectivity. Future work will likely focus on designing catalysts with enhanced activity, stability, and resistance to deactivation. Moreover, there is a growing interest in exploring alternative, greener feedstocks and reaction conditions, such as using renewable resources to produce the necessary reactants and employing milder temperatures and pressures to minimize energy consumption.
Comprehensive Multi-Scale Modeling of this compound Systems
To gain a more profound understanding of this compound's behavior, researchers are turning to multi-scale modeling techniques. These computational approaches allow for the simulation of systems at various levels of detail, from the quantum mechanical interactions of individual molecules to the macroscopic behavior of bulk fluids. Quantum chemical calculations can provide insights into reaction mechanisms and the electronic properties of this compound and its transition states. Molecular dynamics simulations can be used to predict its transport properties, such as viscosity and diffusivity, as well as its phase behavior in mixtures with other compounds. At a larger scale, computational fluid dynamics (CFD) can model the performance of reactors used for this compound synthesis, helping to optimize their design and operation. The integration of these different modeling scales will provide a holistic view of this compound systems, facilitating the development of more efficient and reliable processes.
Exploration of New Application Niches and Derivatization Strategies
While this compound is already recognized for its potential as a fuel additive and solvent, ongoing research aims to uncover new and specialized applications. This involves exploring its utility in niche areas such as specialty chemicals, pharmaceuticals, and materials science. Derivatization, the process of chemically modifying a compound to create new structures with different properties, is a key strategy in this endeavor. By introducing various functional groups to the this compound molecule, researchers can tailor its characteristics for specific purposes. For example, derivatization could lead to the creation of novel polymers with unique thermal or mechanical properties, or to the development of new surfactants and emulsifiers. The exploration of these new frontiers will expand the commercial potential of this compound and contribute to the development of innovative technologies.
Addressing Data Gaps in Environmental Behavior and Toxicological Profiles
A critical area for future research is the comprehensive assessment of this compound's environmental fate and toxicological effects. While some data exists, there are still significant gaps in our understanding of how this compound behaves in the environment, including its persistence, bioaccumulation potential, and degradation pathways. Further studies are needed to evaluate its impact on various ecosystems and organisms. Similarly, a more detailed toxicological profile is required to ensure its safe handling and use. This includes conducting thorough investigations into its potential long-term health effects and establishing clear exposure guidelines. Filling these data gaps is essential for conducting robust risk assessments and ensuring that the increasing use of this compound is managed in an environmentally responsible and safe manner.
Q & A
How is high-temperature gel permeation chromatography (GPC) with triple detection applied to characterize polymers dissolved in Dibutoxymethane?
Basic Research Question
this compound serves as a solvent in high-temperature GPC for analyzing low-density polyethylene (LDPE). The triple detection system (light scattering, viscometry, refractive index) enables precise determination of molecular weight distribution, branching, and hydrodynamic properties. Experimental design requires optimizing column temperature (typically 160°C) to maintain polymer solubility while avoiding solvent degradation. Calibration with narrow polystyrene standards in this compound ensures accuracy .
What are the key challenges in assessing this compound’s viability as a renewable diesel component using life-cycle (LCA) and techno-economic (TEA) frameworks?
Advanced Research Question
Current limitations include sparse data on feedstock availability (e.g., bio-derived butanol), energy-intensive synthesis pathways, and incomplete environmental impact profiles. Methodologically, researchers must:
- Integrate uncertainty analysis into LCA/TEA models due to data gaps.
- Compare this compound’s cetane number and oxygen content against conventional diesel to evaluate combustion efficiency.
- Prioritize catalyst development (e.g., acid-catalyzed etherification) to improve yield and scalability .
How can researchers validate and reconcile discrepancies in this compound’s vapor pressure data across experimental conditions?
Advanced Research Question
Vapor pressure measurements using static or dynamic methods (e.g., Antoine equation) may vary due to impurities or temperature calibration errors. To resolve contradictions:
- Cross-validate data with Wagner or extended Antoine equations, which account for non-ideal behavior.
- Compare results with literature values under matched conditions (e.g., 15–80 kPa range). Relative root mean square deviations >1% indicate systematic errors requiring re-evaluation of experimental setups .
What methodological approaches address reactant scarcity in this compound synthesis pathways?
Advanced Research Question
Limited availability of bio-based butanol or formaldehyde derivatives necessitates:
- Screening alternative feedstocks (e.g., lignocellulosic butanol) via catalytic upgrading.
- Developing continuous-flow reactors to enhance efficiency and reduce waste.
- Applying green chemistry metrics (atom economy, E-factor) to prioritize sustainable pathways .
How do advancements in heterogeneous catalysis influence this compound production optimization?
Advanced Research Question
Recent studies focus on solid acid catalysts (e.g., sulfonated carbon composites) to replace corrosive homogeneous catalysts. Key steps include:
- Testing catalyst stability under high-temperature etherification conditions.
- Analyzing pore structure and acidity (via NH3-TPD) to correlate with reaction kinetics.
- Using DFT simulations to predict active sites and optimize turnover frequencies .
What strategies analyze contradictory findings in this compound’s physicochemical properties?
Advanced Research Question
Contradictions in properties like solubility or thermal stability require:
- Systematic meta-analysis of literature data, categorizing results by measurement techniques (e.g., DSC vs. TGA for degradation temperatures).
- Experimental replication under controlled purity standards (≥99% this compound).
- Applying Chemometrics to identify outliers and confounding variables .
What experimental design considerations are critical for evaluating this compound’s stability under high-temperature analytical conditions?
Basic Research Question
When using this compound as a solvent in high-temperature analyses (e.g., GPC):
- Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C).
- Monitor solvent purity via GC-MS to detect oxidation byproducts (e.g., butyric acid).
- Use inert atmospheres (N2 or Ar) to prevent oxidative degradation during prolonged heating .
How can thermodynamic modeling improve predictions of this compound’s behavior in fuel blends?
Advanced Research Question
Phase behavior and miscibility with diesel components can be modeled using:
- UNIFAC or COSMO-RS to predict activity coefficients in binary/ternary mixtures.
- Peng-Robinson equations of state for vapor-liquid equilibrium calculations.
- Validate models with experimental cloud point and flash point data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
